molecular formula C₁₆¹³C₄H₁₆O₄ B1152848 Benzo[a]pyrenetetrol I 2-13C4

Benzo[a]pyrenetetrol I 2-13C4

Cat. No.: B1152848
M. Wt: 324.31
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo[a]pyrenetetrol I 2-¹³C₄ is a carbon-13 isotopically labeled derivative of Benzo[a]pyrenetetrol I, a metabolite of the polycyclic aromatic hydrocarbon (PAH) Benzo[a]pyrene. The parent compound, Benzo[a]pyrene (C₂₀H₁₂), is a well-studied environmental carcinogen formed during incomplete combustion of organic materials . Upon metabolic activation by cytochrome P450 enzymes (e.g., CYP1A1), Benzo[a]pyrene is converted into reactive intermediates such as (+)-Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE), which forms DNA adducts and drives carcinogenesis . Benzo[a]pyrenetetrol I represents a hydrolyzed product of BPDE, featuring four hydroxyl groups that enhance its polarity compared to the parent PAH.

The 2-¹³C₄ labeling indicates that four carbon atoms at position 2 are replaced with stable carbon-13 isotopes. This labeling is critical for use as an internal standard in mass spectrometry (MS)-based assays, enabling precise quantification of Benzo[a]pyrene metabolites in biological and environmental samples .

Properties

Molecular Formula

C₁₆¹³C₄H₁₆O₄

Molecular Weight

324.31

Synonyms

(7R,8S,9R,10R)-rel-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol2-13C4;  (7α,8β,9β,10β)-rel-7,8,9,10-Tetrahydro-Benzo[a]pyrene-7,8,9,10-tetrol2-13C4;  (±)-Benzo[a]pyrene-r-7,t-8,t-9,t-10-tetrahydrotetrol2-13C4;  7/8,9,10-Tetrahydroxytetrahydrobenzo[

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Parent Compound: Benzo[a]pyrene

  • Properties: Molecular Weight: 252.31 g/mol . Log P (Octanol-Water Partition Coefficient): ~6.04 . Carcinogenicity: High (Group 1 carcinogen per IARC) due to DNA adduct formation .
  • Applications : Environmental monitoring, toxicity studies.
  • Distinction : Unlike Benzo[a]pyrenetetrol I 2-¹³C₄, the parent compound lacks hydroxyl groups and isotopic labeling, limiting its utility in tracer studies .

Isomer: Benzo[e]pyrene

  • Structure : Structural isomer with a different arrangement of fused rings.
  • Properties: Molecular Weight: 252.31 g/mol (same as Benzo[a]pyrene). Log P: Similar to Benzo[a]pyrene.
  • Applications: Used as a negative control in carcinogenicity studies.

Reactive Metabolite: (+)-Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE)

  • Structure : Epoxidized dihydrodiol derivative of Benzo[a]pyrene.
  • Properties :
    • Molecular Weight: 302.3 g/mol.
    • Reactivity: Forms covalent DNA adducts, leading to mutations .
  • Distinction: BPDE is the proximate carcinogen, while Benzo[a]pyrenetetrol I 2-¹³C₄ is a detoxified hydrolysis product used for analytical purposes .

Isotopologues: Benzo[a]pyrenetetrol I 2-d₈

  • Structure : Deuterated analog with eight deuterium atoms.
  • Properties :
    • Molecular Weight: ~272.4 g/mol (vs. 268.3 g/mol for unlabeled tetrol).
    • Stability: Deuterium labeling improves metabolic stability but may alter chromatographic retention times .
  • Applications : Used alongside ¹³C-labeled analogs for MS-based quantification .

Other PAHs: Benzo[b]fluoranthene and Chrysene

  • Structure :
    • Benzo[b]fluoranthene: Five fused rings with a fluoranthene backbone.
    • Chrysene: Four fused rings.
  • Properties: Log P: Benzo[b]fluoranthene (~6.57), Chrysene (~5.76) . Carcinogenicity: Benzo[b]fluoranthene (Group 2B), Chrysene (Group 2B) .
  • Distinction : These PAHs lack the tetrol functional group and are less frequently studied as metabolites.

Data Tables

Table 1: Physicochemical Properties of Benzo[a]pyrenetetrol I 2-¹³C₄ and Analogs

Compound Molecular Weight (g/mol) Log P Carcinogenicity Key Application
Benzo[a]pyrenetetrol I 2-¹³C₄ ~272.3 ~3.2* Low MS internal standard
Benzo[a]pyrene 252.31 6.04 High (Group 1) Environmental monitoring
BPDE 302.3 4.8* High Carcinogenicity studies
Benzo[e]pyrene 252.31 6.04 Low Negative control

*Estimated based on hydroxyl group contributions.

Table 2: Isotopic Variants of Benzo[a]pyrenetetrol I

Compound Isotope Labeling Molecular Weight (g/mol) Advantages
Benzo[a]pyrenetetrol I 2-¹³C₄ ¹³C (4 atoms) ~272.3 High MS sensitivity, minimal isotopic effect
Benzo[a]pyrenetetrol I 2-d₈ ²H (8 atoms) ~272.4 Improved stability, altered retention time

Q & A

Q. What are the recommended methods for synthesizing Benzo[a]pyrenetetrol I 2-13C4 with isotopic purity?

To achieve isotopic purity in synthesis, researchers should employ stable isotope labeling techniques, such as using 13C-enriched precursors during cyclization or hydroxylation steps. Solvent selection is critical: non-polar solvents like hexane or cyclohexane can minimize unwanted side reactions, while polar solvents (e.g., chloroform) may enhance solubility but require careful control of stabilization energies . Purification via column chromatography with silica gel or HPLC (using C18 columns) is recommended to isolate the isotopically labeled product. Reference standards, such as deuterated benzo[e]pyrene-d12 (264.38 g/mol, 98 atom% D), can guide quality control .

Q. How can researchers optimize HPLC conditions for detecting this compound in complex matrices?

Optimize mobile phase composition (e.g., acetonitrile/water gradients) and column type (C18 or phenyl-hexyl columns) to resolve co-eluting peaks. Fluorescence detection is preferred due to the compound’s aromatic structure; excitation/emission wavelengths should align with its absorption maxima (e.g., 290/430 nm). For quantification, use internal standards like benzo[a]pyrene-d12 to correct for matrix effects. Method validation should include spike-recovery tests (70–114% recovery) and limits of detection (LOD) below 1 ng/mL, as demonstrated in PAH analysis .

Q. What are the critical factors in designing stability studies for this compound under varying environmental conditions?

Design studies to assess photodegradation (UV exposure), thermal stability (25–60°C), and hydrolytic degradation (pH 3–9). Use accelerated stability protocols with LC-MS/MS to monitor degradation products. For environmental matrices (e.g., soil or water), include controls for microbial activity and adsorption to particulate matter, which can alter bioavailability .

Advanced Research Questions

Q. How do solvent-solute interactions influence the electronic properties of this compound during spectroscopic analysis?

Solvent polarity directly affects absorption spectra. For example, chloroform induces red shifts due to strong dipole interactions (stabilization energy: ~2.3 kcal/mol) compared to non-polar solvents like hexane . Computational models (e.g., density functional theory) can predict solvent-induced conformational changes by calculating dipole moments (e.g., 7.64 D for polar solvents vs. 3.02 D for non-polar) and solvent-accessible surface areas. Validate predictions with experimental UV-Vis and fluorescence quenching assays .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo metabolic data for 13C-labeled polycyclic aromatic hydrocarbons?

Adopt a systematic review framework (e.g., IRIS guidelines) to screen studies using predefined inclusion/exclusion criteria (Table LS-1) . Prioritize studies with isotopic tracing to distinguish endogenous vs. exogenous metabolite pathways. For conflicting CYP1A1-mediated metabolism data, conduct cross-species comparisons (e.g., murine vs. human liver microsomes) and dose-response analyses to identify threshold effects .

Q. How can computational modeling predict solvent-induced conformational changes in this compound oligomers?

Use molecular dynamics (MD) simulations with explicit solvent models to assess backbone planarity and electronic coupling. For example, MD trajectories in hexane show planar oligomer conformations, enhancing J-aggregation potential, while chloroform disrupts planarity due to stronger solvent-polymer interactions . Pair simulations with time-resolved spectroscopy to validate exciton coupling dynamics.

Data Analysis and Methodological Considerations

Q. How should researchers address discrepancies in quantifying this compound across different analytical platforms?

Calibrate instruments using certified reference materials (CRMs) traceable to NIST standards. For LC-MS/MS, normalize data to isotopically labeled internal standards (e.g., 13C4-labeled analogs). Cross-validate results with orthogonal methods like GC-MS or immunoassays, and report uncertainties using ISO/IEC 17025 guidelines .

Q. What advanced oxidation techniques are suitable for studying degradation pathways of this compound in contaminated soils?

Fenton’s reagent (Fe²⁺/H₂O₂) and persulfate activation (heat/UV) generate hydroxyl/sulfate radicals for targeted degradation. Monitor intermediates via high-resolution mass spectrometry (HRMS) and assess toxicity reduction using in vitro bioassays (e.g., Ames test). Soil organic matter content and pH must be optimized to prevent radical scavenging .

Tables for Key Methodological Parameters

Parameter Recommended Value Reference
HPLC Mobile PhaseAcetonitrile/water (70:30 v/v)
LOD (LC-Fluorescence)0.3–1.46 ng/mL
MD Simulation Time Step2 fs
Stability Study pH Range3–9

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